molecular formula C12H17NO2 B8269930 3-((Benzyloxy)methyl)morpholine CAS No. 138969-58-1

3-((Benzyloxy)methyl)morpholine

Cat. No. B8269930
CAS RN: 138969-58-1
M. Wt: 207.27 g/mol
InChI Key: QNWBIPRDHINDOV-UHFFFAOYSA-N
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Description

“3-((Benzyloxy)methyl)morpholine” is a chemical compound with the molecular formula C12H17NO2 . It is a derivative of morpholine, a synthetic simple heterocyclic organic compound having characteristic functional groups of amine and ether . Morpholine and its derivatives have several industrial applications .


Synthesis Analysis

The synthesis of morpholines, including “3-((Benzyloxy)methyl)morpholine”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols .


Molecular Structure Analysis

The molecular structure of “3-((Benzyloxy)methyl)morpholine” is characterized by the presence of a morpholine ring, which is a six-membered heterocycle featuring both amine and ether functional groups . The benzyloxy group is attached to the morpholine ring via a methylene (CH2) linker .


Chemical Reactions Analysis

Morpholine derivatives, including “3-((Benzyloxy)methyl)morpholine”, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also undergo oxidation and reduction reactions .

properties

CAS RN

138969-58-1

Product Name

3-((Benzyloxy)methyl)morpholine

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(phenylmethoxymethyl)morpholine

InChI

InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)8-15-10-12-9-14-7-6-13-12/h1-5,12-13H,6-10H2

InChI Key

QNWBIPRDHINDOV-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)COCC2=CC=CC=C2

Origin of Product

United States

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